This compound is classified under the European Union's EINECS (European Inventory of Existing Commercial Chemical Substances) system, which provides a comprehensive list of chemical substances that were commercially available in the EU before September 1981. The classification indicates that it is a hazardous substance, specifically toxic if swallowed or inhaled, and very toxic to aquatic life with long-lasting effects .
The synthesis of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine generally involves the chlorination of 4-(methylsulfonyl)pyridine. The key steps in the synthesis process are:
In industrial settings, continuous flow reactors are often employed to scale up production while maintaining product quality and yield. The purification of the final product may involve crystallization or distillation techniques.
The molecular structure of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine features a pyridine ring substituted with four chlorine atoms and a methylsulfonyl group. The structural characteristics include:
The presence of multiple chlorine substituents contributes to the compound's stability and reactivity, making it suitable for various chemical reactions.
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine participates in several types of chemical reactions:
Common reagents used in these reactions include sodium amide for substitution and potassium permanganate for oxidation.
The mechanism of action for 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine primarily involves its reactivity at the chlorinated positions on the pyridine ring. The compound has been identified as a strong sensitizer in biological assays, indicating its potential impact on biological systems:
The physical and chemical properties of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine include:
These properties make it valuable for applications requiring robust chemical behavior under various conditions.
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine has diverse applications across several scientific fields:
The EC Inventory, managed by the European Chemicals Agency, comprises three distinct lists:
EINECS 238-901-8 falls under the EINECS list, confirming its status as an "existing substance" predating modern regulatory frameworks. This classification carries significant implications:
Table 1: EC Inventory Structure Relevant to EINECS 238-901-8
Inventory Component | Temporal Scope | Legal Basis | Relevance to EINECS 238-901-8 |
---|---|---|---|
EINECS | 1971–1981 | Directive 67/548/EEC | Confirms "existing substance" status |
ELINCS | Post-1981 | Directive 67/548/EEC (7th Amendment) | Not applicable |
NLP | 1981–1993 | Directive 92/32/EEC | Not applicable |
EINECS was formally established through the European Commission Decision 81/437/EEC and published in the Official Journal of the European Communities (CA 146) on 15 June 1990 [3] [5]. Key historical milestones include:
The fixed nature of EINECS means no new substances can be added. Consequently, EINECS 238-901-8 retains its identifier in perpetuity, even if subsequent regulatory evaluations (e.g., under REACH) alter its hazard classification or usage restrictions [5] [7].
REACH, effective since 1 June 2007, introduced staggered registration deadlines for phase-in substances like EINECS 238-901-8. Qualification as a phase-in substance required meeting one of three criteria:
For EINECS 238-901-8, this status conferred critical transitional advantages:
Table 2: REACH Registration Deadlines for Phase-in Substances
Tonnage Band | Hazard Characteristics | Deadline | Status for EINECS 238-901-8 |
---|---|---|---|
≥1,000 t/y | Any | 30 November 2010 | Subject to deadline if volume/hazard met |
≥100 t/y | Very toxic to aquatic organisms (R50/53) | 30 November 2010 | Subject to deadline if volume/hazard met |
≥100 t/y | Non-hazardous | 31 May 2013 | Subject to deadline if volume met |
≥1 t/y | Any | 31 May 2018 | Mandatory if not exempt |
As of 5 June 2025, all phase-in substances ≥1 tonne/year must be fully registered. EINECS 238-901-8 thus requires a complete technical dossier and chemical safety report if actively supplied in the EU market. Non-EU manufacturers must appoint an Only Representative to fulfill registration obligations [6] [10].
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